molecular formula C10H13NaO3S B13903655 4-n-Butoxybenzenesulfinic acid sodium salt

4-n-Butoxybenzenesulfinic acid sodium salt

Katalognummer: B13903655
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FWOIOHFVJKPHCX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-n-Butoxybenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is substituted with a butoxy group. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxybenzenesulfinic acid sodium salt typically involves the sulfonation of butoxybenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-n-Butoxybenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Produces sulfonic acids.

    Reduction: Produces sulfides.

    Substitution: Produces various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-n-Butoxybenzenesulfinic acid sodium salt has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-n-Butoxybenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their activity and function. The pathways involved may include oxidative stress and redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfinic acid
  • 4-Chlorobenzenesulfinic acid sodium salt
  • 4-Methoxybenzenesulfinic acid sodium salt

Uniqueness

4-n-Butoxybenzenesulfinic acid sodium salt is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other sulfinic acid derivatives. This makes it particularly useful in specific synthetic applications and industrial processes.

Eigenschaften

Molekularformel

C10H13NaO3S

Molekulargewicht

236.27 g/mol

IUPAC-Name

sodium;4-butoxybenzenesulfinate

InChI

InChI=1S/C10H14O3S.Na/c1-2-3-8-13-9-4-6-10(7-5-9)14(11)12;/h4-7H,2-3,8H2,1H3,(H,11,12);/q;+1/p-1

InChI-Schlüssel

FWOIOHFVJKPHCX-UHFFFAOYSA-M

Kanonische SMILES

CCCCOC1=CC=C(C=C1)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.